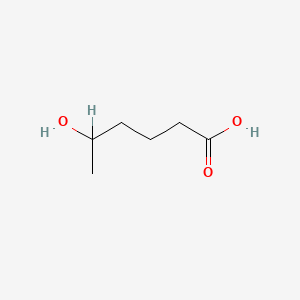

5-Hydroxyhexanoic acid

説明

Identification and Occurrence as a Biological Metabolite

5-Hydroxyhexanoic acid is recognized as a naturally occurring metabolite in biological systems.

The formation of this compound in mammals is primarily linked to fatty acid metabolism. It is considered a product of the (omega-1)-hydroxylation of hexanoic acid. nih.gov This process can occur with medium-chain fatty acids or their acyl-CoA derivatives within liver cells. nih.gov The degree of (omega-1)-hydroxylation of medium-chain fatty acids appears to increase as the carbon chain length of the fatty acid decreases. nih.gov

This compound has been identified as a human urinary metabolite. nih.gov Its presence in urine is considered a normal product of dicarboxylic acid degradation from fatty acids. foodb.cahmdb.ca However, elevated levels in urine have been associated with specific metabolic conditions. For instance, increased excretion of this compound is observed in individuals on diets rich in medium-chain triglycerides (MCTs). nih.govhmdb.ca This is because MCTs are metabolized differently than long-chain triglycerides, leading to an increase in the (omega-1) hydroxylation product. hmdb.ca

Elevated urinary levels of this compound are also a notable feature in certain inborn errors of metabolism, particularly Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). hmdb.canp-mrd.orghmdb.ca In this condition, the body's ability to break down medium-chain fatty acids is impaired, leading to the accumulation and subsequent excretion of metabolites like this compound. np-mrd.orgmdpi.com It has also been detected in the urine of patients with diabetic ketoacidosis and in individuals with Reye's-like syndrome associated with dicarboxylic aciduria. nih.govkarger.com

Furthermore, studies have explored the potential of this compound as a biomarker for other health conditions. For example, decreased levels of this metabolite in urine have been associated with the early progression of renal functional decline in type 2 diabetes patients with microalbuminuria. karger.comd-nb.inforesearchgate.netnih.gov Conversely, some research has indicated increased levels in patients with bipolar disorder and has been identified as a potential classifier for post-stroke depression. d-nb.info

This compound is classified as a medium-chain fatty acid. nih.govfoodb.cahmdb.canp-mrd.orghmdb.ca This classification is based on its chemical structure, which consists of a hexanoic acid backbone (a six-carbon chain) with a hydroxyl group attached at the fifth carbon position. nih.gov As a medium-chain fatty acid, it possesses an aliphatic tail containing between four and twelve carbon atoms. np-mrd.orghmdb.ca

Table 1: Chemical Classification of this compound

| Category | Description |

| Kingdom | Organic compounds |

| Super Class | Lipids and lipid-like molecules |

| Class | Fatty Acyls |

| Sub Class | Fatty acids and conjugates |

| Direct Parent | Medium-chain fatty acids |

This table summarizes the taxonomic classification of this compound within the realm of organic compounds.

Current Research Landscape and Gaps in Understanding this compound

Current research on this compound is multifaceted, touching upon its role as a biomarker in various diseases and its involvement in metabolic pathways. Metabolomics studies have been instrumental in identifying its association with conditions like diabetic nephropathy, bipolar disorder, and certain cancers. np-mrd.orgkarger.comd-nb.info

Despite these findings, there are significant gaps in the understanding of this compound. While its presence is noted in several metabolic disorders, the precise mechanisms through which its levels are altered and its specific contribution to the pathophysiology of these diseases are not fully elucidated. hmdb.ca The broader physiological and pathological roles of this compound remain an area requiring further investigation. More research is needed to understand its complete metabolic pathway, its interactions with other molecules, and its potential therapeutic or diagnostic applications beyond its current use as a metabolic marker.

Compound Names Mentioned

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biochemical Transformations of 5 Hydroxyhexanoic Acid

Biosynthesis and Origin Pathways

The generation of 5-hydroxyhexanoic acid in biological systems is primarily a consequence of fatty acid catabolism, particularly through alternative oxidative pathways that become significant under certain physiological or pathological conditions.

Derivation as a Fatty Acid Degradation Product

This compound is recognized as a product of fatty acid degradation. Its presence in urine is often elevated in individuals with non-ketotic dicarboxylic aciduria, a condition characterized by the impaired beta-oxidation of fatty acids. Furthermore, diets rich in medium-chain triglycerides (MCTs) can lead to an increased excretion of this compound. This occurs because the abundance of medium-chain fatty acids can saturate the primary beta-oxidation pathway, leading to the increased activity of alternative degradation routes.

Involvement in Omega-1 Oxidation Processes of Fatty Acids

The principal pathway for the formation of this compound is the omega-1 (ω-1) oxidation of fatty acids. Unlike the more common beta-oxidation, which occurs in the mitochondria, omega-oxidation takes place primarily in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.orgbyjus.com This pathway serves as an alternative route for the catabolism of fatty acids, especially medium-chain fatty acids (with 10-12 carbon atoms), when beta-oxidation is defective. wikipedia.org

The process begins with the hydroxylation of the fatty acid at the omega-1 position (the second to last carbon atom from the methyl end). This initial and rate-limiting step is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases. allen.inmicrobenotes.com Specifically, members of the CYP4A and CYP4F subfamilies are key players in this reaction, which requires molecular oxygen and NADPH as a cofactor. wikipedia.org Following hydroxylation, the resulting hydroxy fatty acid undergoes further oxidation. The hydroxyl group is first oxidized to a keto group by alcohol dehydrogenase, and subsequently, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding a dicarboxylic acid. byjus.comallen.in this compound is an intermediate in this pathway, formed from the ω-1 oxidation of hexanoic acid.

Key Enzymes in Omega-1 Oxidation

| Enzyme | Function | Cellular Location |

| Cytochrome P450 (CYP4A, CYP4F) | Catalyzes the initial hydroxylation at the ω-1 carbon. wikipedia.org | Smooth Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Oxidizes the newly formed hydroxyl group to an aldehyde. byjus.com | Cytosol/Smooth Endoplasmic Reticulum |

| Aldehyde Dehydrogenase | Oxidizes the aldehyde group to a carboxylic acid. byjus.com | Cytosol/Smooth Endoplasmic Reticulum |

Proposed Metabolic Precursors (e.g., Hex-4-enoic Acid)

Research has suggested that hex-4-enoic acid may serve as a metabolic precursor to this compound. This hypothesis arises from studies of a Reye's-like syndrome where significant amounts of this compound were detected in the urine of affected individuals. The structural similarity between the two compounds suggests a plausible metabolic conversion.

Role in Lipid Metabolism Regulation

Beyond its role as a metabolic intermediate, this compound is implicated in the broader regulation of lipid metabolism, including the transport of lipids and interactions with key enzymatic pathways.

Participation in Lipid Transport Mechanisms

As a medium-chain fatty acid, this compound is involved in lipid transport. The transport of fatty acids across cellular membranes and into organelles like the mitochondria is a critical step in their metabolism. While long-chain fatty acids require specialized transport systems, such as the carnitine shuttle, to cross the inner mitochondrial membrane, short- and medium-chain fatty acids can often diffuse more readily. youtube.com However, their transport is also facilitated by fatty acid binding proteins (FABPs), which are a family of intracellular proteins that chaperone fatty acids and other hydrophobic ligands. mdpi.comfrontiersin.org FABP5, for instance, is known to bind long-chain fatty acids and deliver them to nuclear receptors, influencing gene expression related to lipid metabolism. nih.gov While direct studies on this compound's interaction with specific FABPs are limited, its nature as a medium-chain fatty acid suggests its likely participation in these general transport mechanisms. Once inside the cell, for it to be oxidized in the mitochondria, it would need to be activated to its CoA ester and then potentially transported via the carnitine shuttle if it behaves like longer-chain fatty acids under certain conditions. youtube.comnih.gov

Interactions with Enzymes Involved in Fatty Acid Oxidation

The primary pathway for fatty acid degradation is beta-oxidation, which involves a cycle of four enzymatic reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. wikipedia.orgnih.govebi.ac.ukwikipedia.org The presence of a hydroxyl group on the fifth carbon of this compound suggests that its metabolism via beta-oxidation may be altered compared to its non-hydroxylated counterpart, hexanoic acid.

Enzymes of Beta-Oxidation and Potential Interaction with 5-Hydroxyhexanoyl-CoA

| Enzyme | Standard Reaction | Potential Interaction with 5-Hydroxyhexanoyl-CoA |

| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons of the acyl-CoA. wikipedia.orgnih.gov | May act as a substrate, though potentially at a different rate than hexanoyl-CoA. |

| Enoyl-CoA Hydratase | Hydrates the double bond to form a β-hydroxyacyl-CoA. ebi.ac.uk | The existing hydroxyl group may influence substrate binding and catalysis. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the β-hydroxyl group to a β-ketoacyl-CoA. | The ω-1 hydroxyl group could sterically hinder or otherwise interfere with the enzyme's active site, potentially slowing the reaction, as seen with 5-hydroxydecanoate. nih.gov |

| Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org | The efficiency of this step would be dependent on the successful completion of the preceding reactions. |

Microbial Contribution to this compound Metabolism

Microorganisms play a significant role in the turnover of fatty acids in various ecosystems. The metabolism of this compound, a medium-chain hydroxy fatty acid, is intrinsically linked to the broader pathways of fatty acid degradation in bacteria, particularly through β-oxidation and ω-oxidation. While direct and extensive research specifically on the microbial metabolism of this compound is not widely documented, significant insights can be drawn from studies on structurally similar compounds and general bacterial fatty acid catabolism.

The degradation of fatty acids in bacteria is a fundamental process for generating energy and cellular building blocks. Microorganisms, particularly those from the genus Pseudomonas, are well-known for their metabolic versatility and their ability to utilize a wide range of organic compounds, including fatty acids and their derivatives. The metabolism of hydroxy fatty acids in these bacteria typically involves their conversion into intermediates that can enter the central metabolic pathways.

For instance, the metabolism of the closely related compound, 6-hydroxyhexanoic acid, by alkane-utilizing strains of Pseudomonas has been shown to proceed via both ω-oxidation and β-oxidation pathways. In this process, 6-hydroxyhexanoate (B1236181) can be oxidized to adipic acid, which is then further metabolized. This suggests that a similar oxidative fate could be anticipated for this compound, likely involving initial activation to its coenzyme A (CoA) thioester, followed by sequential oxidation steps.

The general steps of β-oxidation, a core metabolic pathway for fatty acid degradation in bacteria, are well-established. This process involves a cycle of four key enzymatic reactions:

Acyl-CoA Dehydrogenase: Introduction of a double bond between the α- and β-carbons.

Enoyl-CoA Hydratase: Hydration of the double bond to form a hydroxyl group.

Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group.

Thiolase: Cleavage of the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

In the context of this compound, its hydroxyl group at the C-5 position would influence its entry and processing through the β-oxidation spiral. It is plausible that the hydroxyl group may need to be oxidized to a keto group prior to or during the β-oxidation process.

Furthermore, hydroxy fatty acids are known to be components of lipopolysaccharides (LPS) in Gram-negative bacteria. This indicates that microorganisms possess the enzymatic machinery to synthesize and potentially degrade these molecules, incorporating them into their cellular structures.

While specific enzymes and detailed metabolic intermediates for the complete microbial degradation of this compound are yet to be fully elucidated, the existing knowledge of bacterial fatty acid metabolism provides a strong framework for understanding its likely biochemical fate. Future research, including metabolomic studies and enzymatic assays with specific bacterial isolates, will be crucial in detailing the precise pathways and regulatory mechanisms involved in the microbial metabolism of this compound.

Interactive Data Table: Key Enzymes in Bacterial Fatty Acid β-Oxidation

| Enzyme Family | Function in β-Oxidation | Substrate Class |

| Acyl-CoA Synthetase | Activates fatty acid to Acyl-CoA | Fatty Acids |

| Acyl-CoA Dehydrogenase | Dehydrogenation of Acyl-CoA | Acyl-CoA |

| Enoyl-CoA Hydratase | Hydration of trans-Δ²-Enoyl-CoA | trans-Δ²-Enoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenation of 3-Hydroxyacyl-CoA | 3-Hydroxyacyl-CoA |

| β-Ketoacyl-CoA Thiolase | Thiolytic cleavage of β-Ketoacyl-CoA | β-Ketoacyl-CoA |

Clinical Significance and Diagnostic Biomarker Potential of 5 Hydroxyhexanoic Acid

Association with Inborn Errors of Metabolism

Inborn errors of metabolism are a group of genetic disorders that disrupt metabolic processes. The analysis of organic acids in urine is a crucial tool for diagnosing these conditions, and 5-hydroxyhexanoic acid is one of the metabolites that can provide valuable diagnostic clues.

Implications in Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder that affects the body's ability to break down medium-chain fatty acids for energy. wikipedia.orgmayoclinic.org During periods of fasting or illness, individuals with MCADD can experience a metabolic crisis characterized by low blood sugar (hypoglycemia) and a lack of ketones. mayoclinic.org

In patients with MCADD, the urinary organic acid profile is a key diagnostic tool. nih.gov Alongside elevated levels of medium-chain dicarboxylic acids, this compound is often detected. e-lactancia.orgnih.gov Its presence, in conjunction with other specific metabolites like hexanoylglycine (B26119) and suberylglycine, is a strong indicator of this condition. e-lactancia.orgnih.gov The accumulation of these metabolites results from the body's inability to properly metabolize medium-chain fatty acids due to the deficient enzyme. medlineplus.gov

Utility in Differential Diagnosis of Organic Acidurias

Organic acidurias are a class of metabolic disorders characterized by the excretion of abnormal amounts of organic acids in the urine. nih.govmhmedical.com The specific pattern of these organic acids can help differentiate between various conditions. The identification of this compound, as part of a comprehensive urinary organic acid analysis, aids in the differential diagnosis of dicarboxylic acidurias. nih.gov Distinguishing between conditions like MCADD and other causes of dicarboxylic aciduria is critical for appropriate management and genetic counseling. nih.gov

Dietary Influences on Metabolite Excretion Profiles

The composition of one's diet can significantly impact the metabolic profile, including the types and quantities of metabolites excreted in the urine. This is particularly relevant in the context of medium-chain triglycerides.

Impact of Medium-Chain Triglyceride (MCT) Consumption on Urinary Excretion

The consumption of medium-chain triglycerides (MCTs) can lead to an increased urinary excretion of this compound. hmdb.ca MCTs are fats that are metabolized differently from the more common long-chain triglycerides. hmdb.ca Increased excretion of dicarboxylic acids is a known consequence of MCT feeding, and this can sometimes mimic the urinary organic acid profile seen in certain inborn errors of metabolism. hmdb.ca Therefore, it is important to consider dietary intake of MCTs when interpreting urinary organic acid results to avoid misdiagnosis. hmdb.ca

Predictive Biomarker Applications in Disease Progression

Beyond its role in diagnosing inborn errors of metabolism, recent research has explored the potential of this compound as a predictive biomarker for the progression of other diseases.

One study focused on patients with type 2 diabetes and microalbuminuria, an early sign of diabetic kidney disease. nih.govd-nb.info The research aimed to identify urinary metabolites that could predict which patients would experience an early decline in renal function. nih.govd-nb.info The study found that lower levels of urinary this compound were associated with a higher risk of progression of renal dysfunction. karger.com This suggests that this compound may serve as a potential biomarker to identify patients with type 2 diabetes who are at an increased risk of their kidney disease worsening. nih.govkarger.com

Table 1: Urinary Metabolites in the Prediction of Early Renal Functional Decline

| Metabolite | Association with Renal Function Decline | Potential as a Predictive Biomarker |

|---|---|---|

| This compound | Decreased levels | Higher specificity than urinary albumin excretion rate (UAER) |

| Azelaic acid | Decreased levels | Investigated |

| Adipic acid | Decreased levels | Investigated |

| L-Tryptophan | Decreased levels | Investigated |

| L-Pyroglutamic acid | Increased levels | Investigated |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adipic acid |

| Azelaic acid |

| D-Norvaline |

| Hexanoylglycine |

| L-Pyroglutamic acid |

| L-Tryptophan |

| Suberic acid |

| Sebacic acid |

Advanced Synthetic Strategies and Derivatization Approaches in 5 Hydroxyhexanoic Acid Research

Synthetic Methodologies for 5-Hydroxyhexanoic Acid Derivatives

The synthesis of derivatives of this compound often targets the creation of specific stereoisomers, as the three-dimensional arrangement of atoms can significantly influence biological activity. The lactone form, particularly substituted versions like 2-methyl-5-hydroxyhexanoic acid lactones, has been a key target for stereoselective synthesis.

Chiral 2-methyl-5-hydroxyhexanoic acid lactones are important compounds, and their synthesis requires precise control over the stereochemistry at two chiral centers. The development of efficient and highly stereoselective synthetic routes is a significant area of research.

The stereoselective synthesis of chiral δ-lactones, such as the derivatives of this compound, can be achieved through various chemical and biocatalytic methods. One prominent approach involves the use of engineered enzymes that can catalyze reactions with high stereospecificity. For instance, engineered carbonyl reductases and ketoreductases have demonstrated remarkable efficiency in the synthesis of chiral lactones. These biocatalysts can reduce a keto-acid precursor to the corresponding hydroxy acid with a high degree of control over the resulting stereocenter. This enzymatic reduction is often a key step in the synthesis of chiral δ-lactones, providing access to specific enantiomers or diastereomers that are difficult to obtain through traditional chemical methods.

A notable example of achieving stereochemical control is the use of an engineered carbonyl reductase variant, SmCRM5, derived from Serratia marcescens. This enzyme has shown high stereoselectivity in the asymmetric synthesis of various γ- and δ-lactones, achieving up to 99% enantiomeric excess (ee) derpharmachemica.com. Such biocatalytic approaches offer a green and cost-effective alternative to methods that rely on noble-metal catalysis derpharmachemica.com.

Chemical strategies for stereoselective synthesis have also been successfully employed. These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For the synthesis of chiral 2-methyl-5-hydroxyhexanoic acid lactones, methodologies have been developed that allow for the controlled formation of specific diastereomers, such as (2R, 5R)- and (2R, 5S)-2-methyl-5-hydroxyhexanoic acid lactones.

The table below summarizes some of the stereoselective synthetic approaches for chiral lactones.

| Method | Key Reagent/Catalyst | Advantages | Example Application |

| Biocatalytic Reduction | Engineered Carbonyl Reductase/Ketoreductase | High stereoselectivity, mild reaction conditions, environmentally friendly | Synthesis of chiral γ- and δ-lactones with up to 99% ee derpharmachemica.com |

| Chemical Asymmetric Synthesis | Chiral auxiliaries or catalysts | Well-established methods, predictable stereochemical outcomes | Synthesis of specific diastereomers of 2-methyl-5-hydroxyhexanoic acid lactones |

Stereoselective Synthesis of Chiral 2-Methyl-5-hydroxyhexanoic Acid Lactones

Exploration of Analog Preparation for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of analog preparation can be applied to this molecule to explore its therapeutic potential.

The preparation of analogs of this compound would likely involve modifications at several key positions: the hydroxyl group, the carboxylic acid (or lactone ring), and the carbon backbone. The goal of these modifications is to probe the importance of different parts of the molecule for its biological activity.

For instance, analogs of related γ-butyrolactones have been synthesized to investigate their pharmacological effects elsevierpure.comnih.gov. These studies have shown that the nature and position of substituents on the lactone ring can dramatically alter the biological activity, converting an anticonvulsant compound into a convulsant one, for example elsevierpure.com.

Common derivatization strategies that could be applied to this compound for SAR studies include:

Modification of the Hydroxyl Group: The hydroxyl group could be esterified or etherified to explore the impact of its hydrogen-bonding capability and steric bulk on activity.

Modification of the Carbon Chain: The length of the carbon chain could be extended or shortened, and branching or unsaturation could be introduced to investigate the role of lipophilicity and conformational flexibility.

The synthesis of these analogs would employ a range of standard organic chemistry reactions. The biological evaluation of these synthesized derivatives would then provide valuable insights into the SAR of this compound, guiding the design of more potent and selective therapeutic agents. For example, a study on γ-butyrolactone derivatives found that the introduction of halogen, hydroxyl, and methoxy (B1213986) groups can enhance analgesic activity derpharmachemica.com.

The table below outlines potential analog preparation strategies for this compound for SAR studies.

| Modification Site | Potential Derivatives | Rationale for SAR Study |

| C5-Hydroxyl Group | Esters, Ethers, Alkylated alcohols | Investigate the role of hydrogen bonding and steric hindrance at the hydroxyl position. |

| Carboxylic Acid/Lactone | Amides, Esters, Different ring-sized lactones | Determine the importance of the acidic proton, charge, and ring strain for biological activity. |

| Carbon Backbone | Shorter/longer alkyl chains, Branched chains, Introduction of double/triple bonds | Evaluate the influence of lipophilicity, chain length, and conformational rigidity. |

| Introduction of Substituents | Alkyl, Aryl, or Heteroaromatic groups at various positions | Probe for additional binding pockets and explore electronic and steric effects. |

By systematically preparing and testing such analogs, a comprehensive understanding of the structure-activity relationships of this compound can be developed, paving the way for the discovery of new and improved therapeutic agents.

Analytical Methodologies for 5 Hydroxyhexanoic Acid Profiling and Quantification

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry provides the high sensitivity and selectivity required for the analysis of specific metabolites like 5-hydroxyhexanoic acid in complex biological samples. Gas chromatography and liquid chromatography are the two principal separation techniques utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of volatile and semi-volatile compounds. For a polar molecule like this compound, chemical derivatization is typically required to increase its volatility and thermal stability, making it suitable for GC analysis. google.com This process involves converting the polar carboxyl and hydroxyl functional groups into less polar esters and ethers, respectively. Common derivatizing agents for this purpose include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which create trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. google.comhmdb.caresearchgate.net Following separation on a GC column, the compound is ionized, and the resulting mass spectrum, which shows the mass-to-charge ratio of fragment ions, serves as a chemical fingerprint for identification. hmdb.ca Predicted GC-MS spectra for both non-derivatized and derivatized this compound are available in databases like the Human Metabolome Database (HMDB). hmdb.cahmdb.ca

Determining the absolute configuration of chiral molecules like this compound (which is chiral at the C5 position) requires a specialized approach. One common strategy is chiral derivatization, where the enantiomers are reacted with a pure chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated by a standard (non-chiral) chromatographic column. tcichemicals.com Although many modern methods for this purpose on hydroxy acids utilize Liquid Chromatography (LC) for separation, the principle is applicable to GC-MS. nih.govresearchgate.net After separation by GC, the distinct mass spectra of the diastereomeric derivatives allow for the determination of the original enantiomer's absolute configuration.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone of metabolomics due to its versatility in analyzing a wide range of compounds with varying polarities, its high sensitivity, and its suitability for high-throughput analysis. nih.gov For a polar organic acid like this compound, reversed-phase (RP) liquid chromatography is a common approach, often with a C8 or C18 stationary phase. uni-wuppertal.de This technique separates molecules based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid to improve ionization. nih.gov

In metabolomics studies, LC-MS/MS is used to analyze complex mixtures like plasma, urine, or tissue extracts. eur.nl The first mass spectrometer (MS1) isolates the precursor ion (the ionized this compound molecule), which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Multiple Reaction Monitoring (MRM) in targeted analysis, provides a high degree of specificity and sensitivity, allowing for reliable quantification even at low concentrations. nih.govnih.gov This capability is essential for detecting subtle changes in metabolite levels that may be associated with physiological or pathological states.

Application in Metabolic Profiling and Biomarker Discovery

Metabolic profiling, or metabolomics, is the large-scale study of small molecules within a biological system. It is a powerful tool for discovering potential biomarkers associated with disease or exposure to certain stimuli. The process typically involves an initial untargeted screening to identify candidate markers, followed by a targeted approach to validate and quantify these candidates.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify significant differences between experimental groups (e.g., healthy vs. disease). sciex.commdpi.com This hypothesis-generating approach uses high-resolution mass spectrometry, often coupled with LC, to generate a vast amount of data. nih.gov The resulting datasets are analyzed using advanced statistical methods to pinpoint features (characterized by their mass-to-charge ratio and retention time) that are significantly altered between groups. nih.gov

If this compound levels were altered in a disease state, it would be detected as one of these significant features. foodb.ca Subsequent steps would involve identifying this feature by comparing its accurate mass and fragmentation pattern to spectral libraries and chemical standards. mdpi.com Untargeted studies have successfully identified alterations in fatty acid and organic acid metabolism in various conditions, providing a strong basis for how a compound like this compound could be discovered as a potential biomarker. nih.govmdpi.com

Once a potential biomarker like this compound is identified through an untargeted study, a targeted metabolomics approach is employed for validation. eur.nl This involves developing a highly specific and sensitive quantitative assay for the target molecule. Targeted methods typically use a triple quadrupole mass spectrometer operating in MRM mode, which offers excellent selectivity and is considered the gold standard for quantification. nih.gov

The development of a targeted LC-MS/MS assay involves optimizing chromatographic conditions and mass spectrometric parameters for this compound. A crucial element of this approach is the use of a stable isotope-labeled internal standard (e.g., this compound-d5). This standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to samples at a known concentration at the beginning of the sample preparation process to account for any variability in extraction, handling, and instrument response. nih.gov This ensures high accuracy and precision in the absolute quantification of the analyte. The validated targeted assay can then be used to analyze large cohorts of clinical samples to confirm the biomarker's utility in diagnostics or for monitoring disease progression. uni-wuppertal.de

| Methodology | Technique | Key Features | Application for this compound |

| Identification & Configuration | GC-MS | Requires derivatization (e.g., silylation) to increase volatility. Identification based on characteristic mass spectrum. | Structural confirmation. |

| Chiral Derivatization GC-MS | Reaction with a chiral agent to form separable diastereomers. | Determination of absolute configuration (R/S). | |

| Metabolomics Analysis | LC-MS/MS | High versatility for polar compounds, no derivatization needed. High sensitivity and specificity. | Analysis in complex biological fluids (plasma, urine). |

| Biomarker Discovery | Untargeted Metabolomics | Comprehensive profiling of all detectable metabolites. Identifies statistically significant differences between groups. | Discovery as a potential biomarker for metabolic disorders. |

| Biomarker Validation | Targeted Metabolomics | Absolute quantification using stable isotope-labeled internal standards and MRM. | Validation of biomarker status through precise measurement in large sample sets. |

Emerging Research Frontiers and Future Directions for 5 Hydroxyhexanoic Acid Studies

Elucidation of Molecular Mechanisms Underlying Pathophysiological Roles

5-Hydroxyhexanoic acid is primarily recognized in the context of inherited metabolic disorders, particularly Medium-chain acyl-CoA dehydrogenase deficiency (MCADD). hmdb.cafoodb.ca In this condition, the body's inability to properly break down medium-chain fatty acids for energy leads to their accumulation and alternative metabolism. hmdb.ca One such alternative pathway is ω-1 hydroxylation, which produces this compound. hmdb.ca

Future research is poised to dissect the precise molecular consequences of elevated this compound levels. A key area of investigation will be its impact on mitochondrial function. Given that fatty acid β-oxidation is a core mitochondrial process, the accumulation of its byproducts could have deleterious effects on this organelle. Investigations will likely focus on whether this compound or its downstream metabolites can inhibit key enzymes in the electron transport chain, disrupt the integrity of the mitochondrial membrane, or induce oxidative stress.

Another critical research avenue is the exploration of how this compound may interfere with cellular signaling pathways. Fatty acids and their derivatives are known to act as signaling molecules, and an abnormal accumulation of this compound could dysregulate these pathways, contributing to the cellular dysfunction seen in metabolic disorders.

| Pathophysiological Context | Associated Metabolic Condition | Key Research Questions |

| Elevated urinary excretion | Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) | How does this compound accumulation impact mitochondrial bioenergetics? |

| Increased production | Diets rich in medium-chain triglycerides (MCTs) | Does this compound interfere with cellular signaling pathways? |

| Abnormal fatty acid oxidation | Non-ketotic dicarboxylic aciduria | What are the downstream metabolites of this compound and what are their biological effects? |

Exploration of Potential Biological Activities and Therapeutic Implications

Emerging evidence suggests that this compound and related compounds may possess biological activities with therapeutic potential. A study on a structurally similar compound, 2-amino-5-hydroxyhexanoic acid, isolated from the seeds of Crotalaria juncea, demonstrated dose-dependent lipid-lowering and antioxidant activities in in vivo and in vitro models, respectively. nih.gov This finding opens the door for future investigations into whether this compound itself shares these properties.

Furthermore, a clinical study has intriguingly linked lower levels of this compound with early renal functional decline in patients with type 2 diabetes and microalbuminuria. This suggests a potential protective role for this molecule in diabetic nephropathy and warrants further exploration of its therapeutic or preventative utility in this context.

Research into a related compound, 6-hydroxyhexanoic acid, has shown that it can protect against diet-induced obesity and insulin resistance in murine models. biorxiv.org These findings on analogous molecules provide a strong rationale for investigating the potential of this compound in the management of metabolic syndrome, a condition characterized by obesity, insulin resistance, and dyslipidemia. Future studies will likely focus on its effects on adipocyte function, glucose metabolism, and inflammatory pathways.

| Potential Biological Activity | Associated Compound/Study Context | Therapeutic Implication |

| Lipid-lowering and antioxidant | 2-amino-5-hydroxyhexanoic acid | Management of dyslipidemia and oxidative stress-related conditions |

| Potential renal protection | This compound in type 2 diabetes | Prevention or treatment of diabetic nephropathy |

| Anti-obesity and insulin sensitization | 6-hydroxyhexanoic acid | Treatment of metabolic syndrome |

Advanced Analytical Techniques for Comprehensive Metabolomic and Flux Analysis

A deeper understanding of the roles of this compound necessitates the use of sophisticated analytical methods for its precise detection and quantification in complex biological samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques that have been employed for the analysis of organic acids, including this compound, in urine and other biological fluids. To enhance the accuracy of quantification, stable isotope-labeled internal standards, such as oxygen-18 labeled organic acids, are being utilized to correct for any loss during sample processing.

The future of this compound research will increasingly rely on metabolomics approaches to gain a holistic view of the metabolic pathways it influences. Untargeted metabolomics can help identify novel downstream metabolites and associated metabolic perturbations.

Furthermore, metabolic flux analysis will be instrumental in elucidating the dynamics of this compound metabolism. By using stable isotope tracers, such as 13C-labeled fatty acids, researchers can track the flow of carbon atoms through various metabolic pathways, providing a quantitative measure of the rates of synthesis and degradation of this compound and related metabolites. This approach will be crucial for understanding how its metabolism is altered in different physiological and pathological states.

| Analytical Technique | Application in this compound Research | Future Directions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological samples | Development of high-throughput methods for large-scale clinical studies |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and specific detection | Application in cellular and subcellular metabolomics to pinpoint its localization and function |

| Stable Isotope Labeling | Accurate quantification using labeled internal standards | Use of 13C and 2H tracers to map its metabolic fate |

| Metabolic Flux Analysis | To be applied for dynamic pathway analysis | Integration with computational modeling to predict metabolic responses to various stimuli |

Investigations in Broader Biological Systems and Cross-Species Comparisons

To fully appreciate the biological significance of this compound, research must extend beyond the confines of human metabolism. The compound has been identified as a metabolite in animals and has also been found to be a microbial metabolite. hmdb.cafoodb.ca Additionally, a derivative, 2-amino-5-hydroxyhexanoic acid, has been isolated from a plant species. nih.gov This widespread presence across different kingdoms of life suggests potentially conserved and diverse biological roles.

Future investigations in animal models, such as rodents, will be invaluable for controlled studies on the metabolic effects and therapeutic potential of this compound. nih.gov For instance, administering this compound to animal models of metabolic diseases can help to elucidate its pharmacological effects and mechanisms of action.

Microorganisms present another exciting frontier for research. Understanding the pathways for this compound synthesis and degradation in bacteria and fungi could reveal novel enzymatic reactions and potential biotechnological applications.

Cross-species comparisons of the metabolism and function of (ω-1)-hydroxy fatty acids, the class of molecules to which this compound belongs, can provide profound insights into their evolutionary significance. For example, in honeybees, (ω-1)-hydroxy fatty acids play a crucial role in social organization and communication, acting as components of royal jelly and influencing caste determination. nih.gov Exploring such diverse biological functions in other organisms could uncover unexpected roles for this compound.

| Biological System | Current Understanding | Future Research Focus |

| Animals | Identified as a metabolite in humans and rats. hmdb.canih.gov | Use of animal models to study its physiological and pathophysiological roles in a controlled manner. |

| Microorganisms | Known to be a microbial metabolite. hmdb.ca | Characterization of the enzymatic pathways involved in its production and degradation in various microbial species. |

| Plants | A derivative has been isolated from Crotalaria juncea. nih.gov | Screening of other plant species for the presence of this compound and its derivatives and investigation of their biological roles. |

| Insects | (ω-1)-hydroxy fatty acids are important in honeybee biology. nih.gov | Comparative studies to explore if this compound has signaling or pheromonal functions in other insect species. |

Q & A

Q. What is the metabolic origin of 5-hydroxyhexanoic acid in humans?

this compound is a byproduct of fatty acid (ω-1)-oxidation , particularly under conditions of impaired β-oxidation or fatty acid overload. It accumulates when mitochondrial β-oxidation is disrupted, such as in genetic disorders like dicarboxylic aciduria or during metabolic stress (e.g., Reye’s syndrome). Analytical studies using gas chromatography-mass spectrometry (GC-MS) of urinary organic acids have identified its association with these conditions .

Methodological Insight :

To confirm its metabolic origin, researchers can:

- Extract urinary organic acids via ethyl acetate.

- Derivatize samples with trimethylsilyl (TMS) reagents to prevent lactonization.

- Use capillary GC-MS with SE-30 columns (25 m × 0.3 mm) at 150°C oven temperature for separation .

Q. What are the recommended analytical methods for quantifying this compound in biological samples?

GC-MS is the gold standard for quantifying this compound in urine or serum. Key steps include:

Derivatization : Convert the compound to its TMS or methyl ester derivative to enhance volatility.

Chromatographic Conditions : Use SE-30 capillary columns with flame ionization detection (FID).

Quantification : Compare retention times and mass spectra against synthetic standards.

Critical Note : Immediate derivatization is required post-extraction to avoid >50% loss due to lactonization during storage .

Advanced Research Questions

Q. How can the absolute configuration of this compound be determined?

The enantiomeric ratio (L:D ≈ 70:30) in human urine was resolved using chiral derivatization with D-2-phenylpropionyl chloride. The resulting diastereomers were separated via capillary GC on SE-30 stationary phases. This method confirmed its configuration as a mixture, reflecting both enzymatic and non-enzymatic oxidation pathways .

Q. Experimental Design :

- Synthesize methyl-D-5-hydroxyhexanoate and react with D-2-phenylpropionyl chloride.

- Analyze derivatives using GC-MS with a 3.8% SE-30 column at 160°C.

- Validate against synthetic DL-5-hydroxyhexanoic acid standards .

Q. What contradictions exist in this compound’s role as a biomarker?

While elevated levels predict early renal decline in type 2 diabetes patients with microalbuminuria (p < 0.05), its presence in Reye’s syndrome and hypoglycemic episodes complicates specificity. For example:

Q. Resolution Strategy :

Q. How does this compound contribute to plant-pathogen resistance?

In gerbera, This compound 3-O-β-D-glucoside was identified as a novel resistance-associated metabolite. A decision-tree model using this compound achieved 57.7% accuracy in distinguishing resistant varieties, highlighting its potential in breeding programs .

Q. Methodological Approach :

- Profile metabolites via UHPLC-MS/MS in infected vs. healthy plants.

- Validate candidate markers using independent cohorts and machine learning models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。